ent-Nateglinide

説明

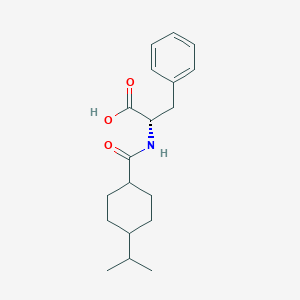

ent-Nateglinide is a phenylalanine derivative . It is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Molecular Structure Analysis

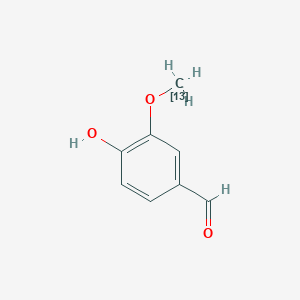

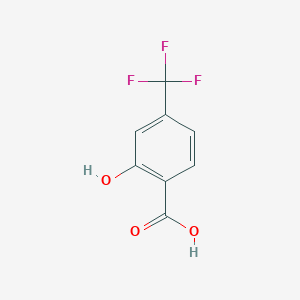

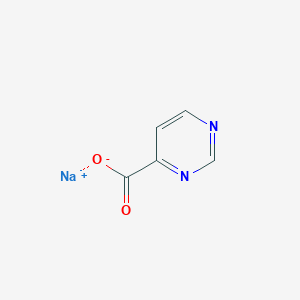

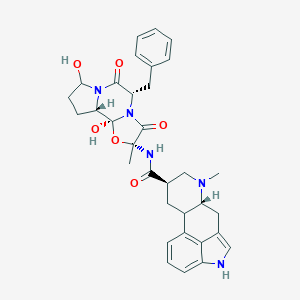

The molecular formula of ent-Nateglinide is C19H27NO3 . Its average mass is 317.423 Da and its monoisotopic mass is 317.199097 Da .

Chemical Reactions Analysis

Nateglinide mediates the release of insulin from beta-cells by binding to the sulphonylurea receptors, which leads to the closure of ATP-sensitive K(+) channels .

Physical And Chemical Properties Analysis

The physical and chemical properties of ent-Nateglinide have been studied extensively. The molecular formula of ent-Nateglinide is C19H27NO3. Its average mass is 317.423 Da and its monoisotopic mass is 317.199097 Da .

科学的研究の応用

Treatment of Type II Diabetes

Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzimido moiety, is a novel meal time glucose regulator used for the treatment of type II diabetes . It increases the insulin release from pancreatic β-cells through inhibition of potassium ATP-channels .

Pharmacokinetics and Bioequivalence Studies

The assay of nateglinide in blood plasma and serum for studying pharmacokinetics and bioequivalence has principally been carried out with HPLC-UV and LC-MS/MS techniques .

Drug Design and Synthesis

Nateglinide is a chiral molecule and only the D-enantiomer is used in the clinical treatment because it is much more potent than the L-isomer . It is synthesized from R-phenylalanine and trans-4-isopropyl cyclohexane carboxylic acid .

Solubility Enhancement

The objective of present study was to increase solubility and dissolution performance of a poorly water soluble antidiabetic drug, Nateglinide (NAT), through formation of inclusion complexes with hydroxypropyl-beta-cyclodextrin (HP–β–CD) .

Pruritus Treatment

Phosphate modifications often elicit treatment- or dose- limiting pruritus through an unknown mechanism . The Mas- related G protein–coupled receptor X4 (MRGPRX4), a primate- specific, sensory neuron receptor previously implicated in itch, has been identified as a potential target for phosphate- modified compounds .

Drug Analysis

Various analytical methods for the determination of nateglinide in pharmaceuticals and biological samples have been published. The techniques of assay include UV and visible-range spectrophotometry, high performance liquid chromatography (HPLC), high performance thin layer chromatography (HPTLC), micellar liquid chromatography (MLC), micellar electro kinetic chromatography (MEKC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

作用機序

Target of Action

ent-Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues . The primary targets of ent-Nateglinide are the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

ent-Nateglinide acts by binding to β cells of the pancreas to stimulate insulin release . It is a nonsulfonylurea hypoglycemic agent that blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This insulin release is glucose-dependent .

Biochemical Pathways

The action of ent-Nateglinide involves the inhibition of ATP-dependent potassium channels in pancreatic β cells . This leads to the depolarization of the β cells and the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the calcium-dependent exocytosis of insulin granules . This mechanism is dependent on the presence of functioning β cells and glucose .

Pharmacokinetics

ent-Nateglinide is characterized by rapid absorption and elimination, with good (73%) bioavailability . It is more rapidly absorbed when given 0–30 minutes prior to meal ingestion than if given during the meal . ent-Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (70%) and CYP3A4 (30%), to at least nine metabolites . The major metabolites possess less activity than the parent compound . ent-Nateglinide is excreted predominantly in urine as metabolites, with only 16% of the dose excreted unchanged .

Result of Action

The result of ent-Nateglinide’s action is a decrease in postprandial blood glucose levels . By inducing an early insulin response to meals, it helps to control blood glucose levels, particularly after meals . In addition to reducing postprandial and fasting blood glucose, meglitinides like ent-Nateglinide have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of ent-Nateglinide is influenced by several environmental factors. For instance, its absorption is more rapid when administered prior to meal ingestion . Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and CYP2C93 alleles can significantly influence the pharmacokinetics of ent-Nateglinide . Patients carrying the CYP2C93 alleles have significantly reduced clearance of nateglinide and may have an increased risk for hyperglycemia .

将来の方向性

特性

IUPAC Name |

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Nateglinide | |

CAS RN |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)